molecular formula C15H19F3N2O4 B11475775 ethyl N-acetyl-3,3,3-trifluoro-2-[(2-methoxybenzyl)amino]alaninate

ethyl N-acetyl-3,3,3-trifluoro-2-[(2-methoxybenzyl)amino]alaninate

Cat. No.: B11475775
M. Wt: 348.32 g/mol
InChI Key: DARINAFSFGCDGD-UHFFFAOYSA-N
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Description

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[(2-METHOXYPHENYL)METHYL]AMINO}PROPANOATE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[(2-METHOXYPHENYL)METHYL]AMINO}PROPANOATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl 2-amino-3,3,3-trifluoropropanoate with 2-methoxybenzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a specific temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize waste. The choice of reagents and catalysts is crucial to ensure the cost-effectiveness and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[(2-METHOXYPHENYL)METHYL]AMINO}PROPANOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the acetamido and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[(2-METHOXYPHENYL)METHYL]AMINO}PROPANOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[(2-METHOXYPHENYL)METHYL]AMINO}PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-(ISOPROPYLAMINO)PROPANOATE
  • ACETAMIDE, 2,2,2-TRIFLUORO-N-METHYL-

Uniqueness

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[(2-METHOXYPHENYL)METHYL]AMINO}PROPANOATE stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both acetamido and trifluoromethyl groups makes it particularly versatile in various chemical reactions and research applications.

Properties

Molecular Formula

C15H19F3N2O4

Molecular Weight

348.32 g/mol

IUPAC Name

ethyl 2-acetamido-3,3,3-trifluoro-2-[(2-methoxyphenyl)methylamino]propanoate

InChI

InChI=1S/C15H19F3N2O4/c1-4-24-13(22)14(15(16,17)18,20-10(2)21)19-9-11-7-5-6-8-12(11)23-3/h5-8,19H,4,9H2,1-3H3,(H,20,21)

InChI Key

DARINAFSFGCDGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NCC1=CC=CC=C1OC)NC(=O)C

Origin of Product

United States

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